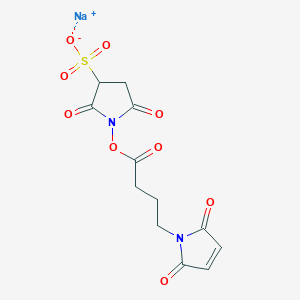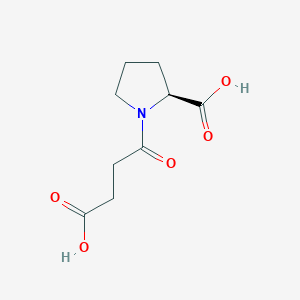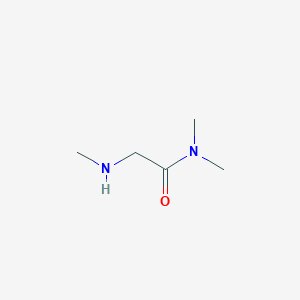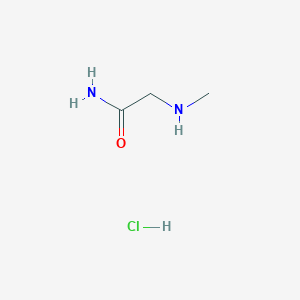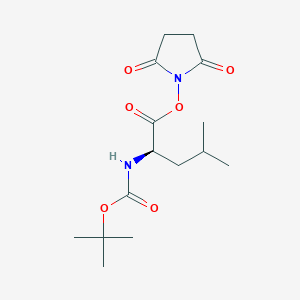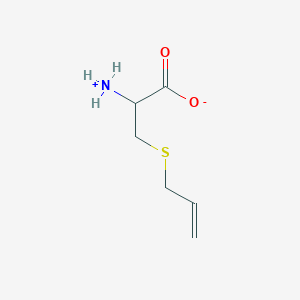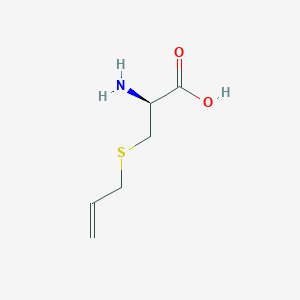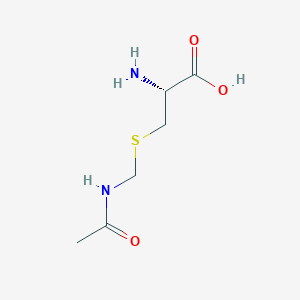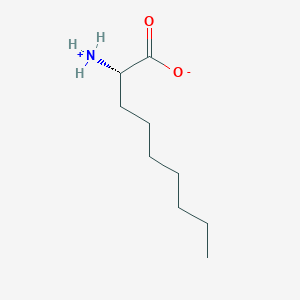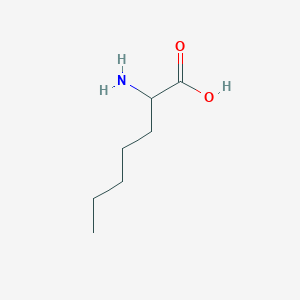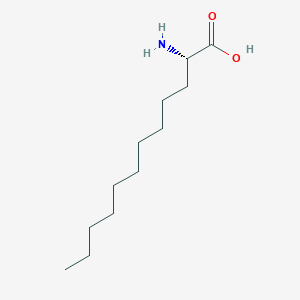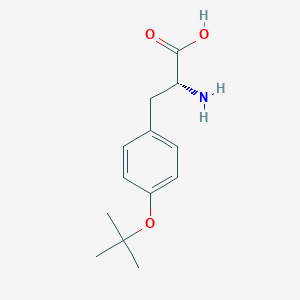
H-D-Tyr(tBu)-OH
説明
H-D-Tyrosine(tert-butyl)-OH, also known as H-D-Tyr(tBu)-OH, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyl group attached to the hydroxyl group of the tyrosine side chain. This modification enhances the compound’s stability and hydrophobicity, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyrosine(tert-butyl)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of H-D-Tyrosine(tert-butyl)-OH.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of H-D-Tyrosine(tert-butyl)-OH may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
H-D-Tyrosine(tert-butyl)-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form tyrosine derivatives with reduced functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce tyrosine derivatives with altered functional groups.
科学的研究の応用
H-D-Tyrosine(tert-butyl)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of other tyrosine derivatives.
Biology: The compound is used in the study of protein structure and function, particularly in the investigation of tyrosine phosphorylation and its role in signal transduction.
Medicine: H-D-Tyrosine(tert-butyl)-OH is used in the development of pharmaceuticals, particularly in the design of tyrosine kinase inhibitors for cancer therapy.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of H-D-Tyrosine(tert-butyl)-OH involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s stability and hydrophobicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can influence protein folding, stability, and function, particularly in the context of tyrosine phosphorylation and signal transduction pathways.
類似化合物との比較
Similar Compounds
H-D-Tyrosine-OH: The unmodified form of tyrosine, lacking the tert-butyl group.
H-D-Tyrosine(benzyl)-OH: A derivative of tyrosine with a benzyl group attached to the hydroxyl group.
H-D-Tyrosine(methyl)-OH: A derivative of tyrosine with a methyl group attached to the hydroxyl group.
Uniqueness
H-D-Tyrosine(tert-butyl)-OH is unique due to the presence of the tert-butyl group, which enhances its stability and hydrophobicity. This makes it particularly useful in applications where increased stability and hydrophobic interactions are desired, such as in peptide synthesis and the study of protein-ligand interactions.
特性
IUPAC Name |
(2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428589 | |
| Record name | O-tert-Butyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186698-58-8 | |
| Record name | O-tert-Butyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186698-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


